molecular formula C16H24N2OS B14359870 2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one CAS No. 91273-40-4

2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one

Cat. No.: B14359870
CAS No.: 91273-40-4
M. Wt: 292.4 g/mol
InChI Key: WPKYWGQLMXXYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a di(butan-2-yl)amino group attached to the benzothiazole core, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one typically involves the reaction of 2-aminobenzothiazole with di(butan-2-yl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the benzothiazole ring, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one.

    Benzothiazole: The parent compound of the benzothiazole class, with various derivatives having different functional groups.

    Di(butan-2-yl)amine: A secondary amine used in the synthesis of the target compound.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzothiazole core with a di(butan-2-yl)amino group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

91273-40-4

Molecular Formula

C16H24N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

2-[[di(butan-2-yl)amino]methyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C16H24N2OS/c1-5-12(3)17(13(4)6-2)11-18-16(19)14-9-7-8-10-15(14)20-18/h7-10,12-13H,5-6,11H2,1-4H3

InChI Key

WPKYWGQLMXXYFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CN1C(=O)C2=CC=CC=C2S1)C(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.